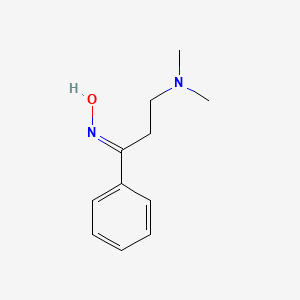
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime, also known as C10H14N2O, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime involves the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This leads to the disruption of cellular processes and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
Studies have shown that (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime can affect various biochemical and physiological processes in organisms. It has been found to induce apoptosis in cancer cells, reduce amyloid-beta aggregation in Alzheimer's disease, and increase dopamine levels in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial, fungal, and viral pathogens. However, its use in lab experiments is limited by its toxicity and potential side effects.
Future Directions
There are several future directions for the research and development of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime. One of the main areas of focus is the development of new drugs based on its antibacterial, antifungal, and antiviral activities. Additionally, there is a growing interest in its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to investigate its toxicity and potential side effects in order to ensure its safe use in lab experiments and clinical trials.
Conclusion:
In conclusion, (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its broad-spectrum antimicrobial activity, potential applications in the treatment of cancer and neurodegenerative diseases, and its mechanism of action make it a promising candidate for the development of new drugs. However, further research is needed to investigate its toxicity and potential side effects in order to ensure its safe use in lab experiments and clinical trials.
Synthesis Methods
The synthesis of (1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime involves the reaction of 3-(dimethylamino)-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then purified through recrystallization using ethanol.
Scientific Research Applications
(1Z)-3-(Dimethylamino)-1-phenylpropan-1-one oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXQJSFWYBVFB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=NO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=N\O)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2578506.png)
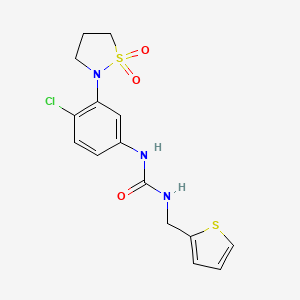
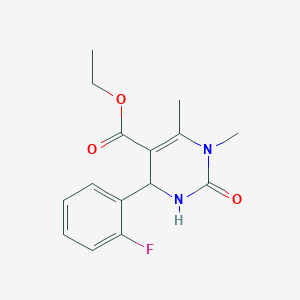
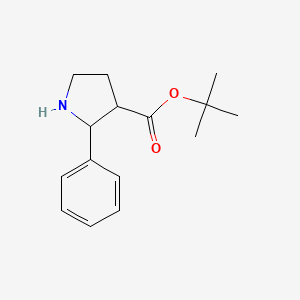
![1-[(4-iodophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2578514.png)
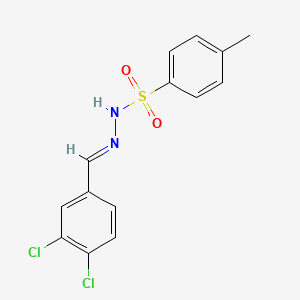
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)
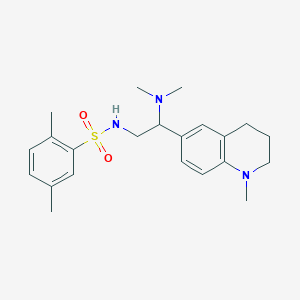

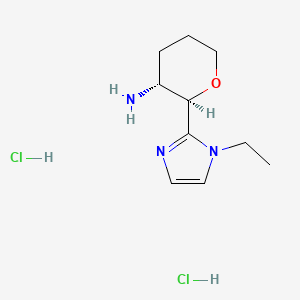
![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)